5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE
Overview
Description
5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a nitrophenyl group attached to the triazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that nitrophenyl compounds can undergo reduction, n-acetylation, and n-dealkylation . These processes could potentially alter the activity of the compound’s targets, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways could lead to a variety of downstream effects.
Pharmacokinetics
Similar compounds have been found to undergo reduction, n-acetylation, and n-dealkylation . These processes could potentially affect the compound’s bioavailability.
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes such as carbonic anhydrase and glycosidases. The interaction with carbonic anhydrase involves the binding of the nitrophenyl group to the active site of the enzyme, inhibiting its activity. Similarly, the compound can act as a substrate for glycosidases, where the triazole ring is cleaved, leading to the formation of specific reaction products .
Cellular Effects
The effects of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, the compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c .
Molecular Mechanism
At the molecular level, 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine exerts its effects through several mechanisms. One key mechanism involves the binding of the nitrophenyl group to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Additionally, the compound can activate certain glycosidases by serving as a substrate, leading to the cleavage of the triazole ring and the formation of reaction products .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the nitrophenyl group, resulting in reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can aid in the distribution of the compound within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions. For instance, mitochondrial localization can enhance the compound’s ability to induce apoptosis by disrupting mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE typically involves the reaction of 4-nitrophenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Scientific Research Applications
5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenoxy)phenyl-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds also contain a nitrophenyl group and a triazole ring but differ in their substitution patterns and biological activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with 5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE, such as antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a triazole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHSLZBEBYZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397445 | |
Record name | 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59301-21-2 | |
Record name | 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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